2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, also known as AMPEA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazole family and has been synthesized through various methods.
Mechanism Of Action
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol also increases the release of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons.
Biochemical And Physiological Effects
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. This is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been shown to increase the release of BDNF, which promotes the survival and growth of neurons. In addition, 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its ability to enhance the activity of AMPA receptors and promote synaptic plasticity. However, there are also some limitations to using 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, including its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is also needed to determine the safety and efficacy of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in humans. In addition, research on the structure-activity relationship of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol may lead to the development of more potent and selective modulators of AMPA receptors.
Scientific Research Applications
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been studied for its potential pharmacological properties, including its ability to modulate glutamate receptors. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
155601-26-6 |
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Product Name |
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-[4-amino-5-(methylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-8-6-5(7)4-9-10(6)2-3-11/h4,8,11H,2-3,7H2,1H3 |
InChI Key |
VZUZIRNBOJGIJY-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1CCO)N |
Canonical SMILES |
CNC1=C(C=NN1CCO)N |
synonyms |
1H-Pyrazole-1-ethanol, 4-amino-5-(methylamino)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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